molecular formula C21H26N2O6S2 B488589 N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 724437-55-2

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No.: B488589
CAS No.: 724437-55-2
M. Wt: 466.6g/mol
InChI Key: CQXIRTZEJOJVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is a complex organic compound with a unique structure that includes a benzo[c]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and large-scale sulfonylation processes. The reaction conditions would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The sulfonamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The benzo[c]chromene core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
  • N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonohydrazide

Uniqueness

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is unique due to its specific substitution pattern and the presence of both sulfonamide groups and a benzo[c]chromene core. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3-N,3-N,8-N,8-N-tetraethyl-6-oxobenzo[c]chromene-3,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S2/c1-5-22(6-2)30(25,26)15-9-11-17-18-12-10-16(31(27,28)23(7-3)8-4)14-20(18)29-21(24)19(17)13-15/h9-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXIRTZEJOJVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)N(CC)CC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.